molecular formula C13H15N3O3S B5774412 N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide

N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide

Cat. No. B5774412
M. Wt: 293.34 g/mol
InChI Key: JWIXYUKPAMOBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is a chemical compound that belongs to the class of thiol-reactive nitrophenyl compounds. It has been widely used in scientific research for various applications, such as labeling proteins, studying protein-protein interactions, and investigating the structure and function of biological molecules.

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between the nitrophenyl group and thiol groups in proteins. The compound is a thiol-reactive reagent, which means that it reacts with the thiol group of cysteine residues in proteins to form a covalent bond. The reaction is highly specific and occurs under mild conditions, which makes it suitable for labeling and modifying proteins in complex biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide depend on the specific application and the protein or biological molecule being studied. In general, the covalent modification of proteins with the compound can affect protein structure, stability, and function. The compound can also affect protein-protein interactions and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is its specificity for thiol groups in proteins. This makes it a highly useful tool for labeling and modifying proteins in complex biological systems. The compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are some limitations to the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in lab experiments. One limitation is the potential for non-specific labeling of proteins, which can lead to false positives and inaccurate results. Another limitation is the potential for toxicity or interference with biological processes, which can affect the interpretation of results.

Future Directions

There are many future directions for the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in scientific research. One direction is the development of new labeling and modification strategies that enhance the specificity and accuracy of the compound. Another direction is the application of the compound to the study of complex biological systems, such as cellular signaling pathways and protein-protein interactions. Finally, the compound could be used in the development of new drugs and therapies for various diseases, based on its ability to modify and regulate protein function.

Synthesis Methods

The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between 3-nitrophenyl isothiocyanate and cyclopentanecarboxylic acid. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained by precipitation with diethyl ether. The purity of the product can be improved by recrystallization from ethanol.

Scientific Research Applications

N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has been widely used in scientific research for various applications. One of the most common applications is protein labeling, which involves the covalent attachment of the compound to specific amino acid residues in proteins. The labeled proteins can then be detected and quantified using various techniques, such as fluorescence spectroscopy, mass spectrometry, and gel electrophoresis.
Another application of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is the study of protein-protein interactions. The compound can be used to label one protein in a complex mixture, and the interaction between the labeled protein and other proteins can be monitored using various techniques. This approach has been used to study the interactions between transcription factors and DNA, as well as the interactions between signaling proteins in cells.
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has also been used to investigate the structure and function of biological molecules. The compound can be used to modify specific amino acid residues in proteins, and the effects of the modification on protein structure and function can be studied using various techniques. This approach has been used to study the role of specific amino acid residues in enzyme catalysis and protein folding.

properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-12(9-4-1-2-5-9)15-13(20)14-10-6-3-7-11(8-10)16(18)19/h3,6-9H,1-2,4-5H2,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXYUKPAMOBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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